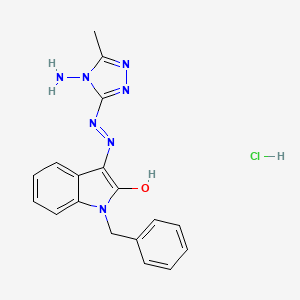

(Z)-3-(2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazono)-1-benzylindolin-2-one hydrochloride

Beschreibung

The compound (Z)-3-(2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazono)-1-benzylindolin-2-one hydrochloride is a structurally complex molecule featuring a benzyl-substituted indolin-2-one core linked via a hydrazone bridge to a 4-amino-5-methyl-1,2,4-triazole moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Triazole derivatives are widely studied for antimicrobial, anticancer, and kinase-inhibitory activities, and the presence of the amino group on the triazole may facilitate hydrogen bonding with biological targets .

Eigenschaften

IUPAC Name |

3-[(4-amino-5-methyl-1,2,4-triazol-3-yl)diazenyl]-1-benzylindol-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O.ClH/c1-12-20-22-18(25(12)19)23-21-16-14-9-5-6-10-15(14)24(17(16)26)11-13-7-3-2-4-8-13;/h2-10,26H,11,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMKHCYQJIDCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)N=NC2=C(N(C3=CC=CC=C32)CC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-3-(2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazono)-1-benzylindolin-2-one hydrochloride is a compound that integrates the 1,2,4-triazole moiety, which is known for its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies and findings.

Chemical Structure

The compound features a complex structure that includes:

- A benzylindolinone core

- A hydrazone linkage

- An amino-substituted 1,2,4-triazole moiety

This structural diversity contributes to its potential biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains. For instance:

- Gram-positive bacteria : Moderate to good activity observed.

- Gram-negative bacteria : Notable inhibition zones were recorded, with some derivatives showing effectiveness against E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacteria Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/ml) |

|---|---|---|---|

| A | E. coli | 22 | 62.5 |

| B | Staphylococcus aureus | 19 | 187.5 |

| C | Pseudomonas aeruginosa | 20 | 125 |

Anticancer Activity

The anticancer properties of compounds containing the triazole ring are well-documented. Studies have shown that:

- The compound exhibits cytotoxic effects against various cancer cell lines.

- Specific derivatives have demonstrated IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cells .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | HCT-116 | 6.2 |

| E | T47D | 27.3 |

The biological activities of triazole derivatives can be attributed to their ability to interfere with cellular processes:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in nucleic acid synthesis.

- Cell Cycle Disruption : They may induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies

Recent studies have synthesized new derivatives of triazoles and evaluated their biological activities:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing triazole rings exhibit promising anticancer properties. For instance, derivatives of 4-amino-5-methyl-4H-1,2,4-triazole have demonstrated cytotoxic effects against various cancer cell lines. The hydrazone linkage in the compound may enhance its interaction with biological targets, potentially leading to improved efficacy in cancer treatment. Studies have shown that similar triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties

Compounds with triazole structures are known for their antimicrobial activities. The incorporation of the hydrazone group may enhance this property, making it a candidate for developing new antimicrobial agents. Research has documented that 1,2,4-triazoles exhibit antibacterial and antifungal activities due to their ability to disrupt cellular processes in microorganisms .

Antidiabetic Effects

There is emerging evidence that triazole derivatives can influence glucose metabolism and possess antidiabetic properties. The compound's structure may facilitate interactions with enzymes involved in glucose regulation, potentially offering therapeutic benefits for diabetes management .

Synthesis and Structure-Activity Relationship

The synthesis of (Z)-3-(2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazono)-1-benzylindolin-2-one hydrochloride involves multi-step reactions that integrate hydrazone formation with indole chemistry. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties. Variations in substituents on the benzyl or indole rings can significantly impact biological activity and selectivity toward specific targets .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several triazole derivatives on human breast cancer cells. Among them, a compound structurally similar to (Z)-3-(2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazono)-1-benzylindolin-2-one hydrochloride exhibited a significant reduction in cell viability compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of synthesized triazole derivatives were tested against common bacterial strains. One derivative showed remarkable inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the hydrazone moiety could enhance antimicrobial potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with the target molecule:

Functional and Pharmacological Insights

- Triazole vs.

- Substituent Effects : The benzyl group in the target compound provides steric bulk and aromatic interactions distinct from the bromophenyl (Compound 41) or chlorophenyl () groups, which could influence pharmacokinetic properties like membrane permeability .

- Hydrazone Linkage : Unlike the pyrazole (Compound 41) or thione () linkages, the hydrazone group in the target compound introduces conformational rigidity and additional hydrogen-bonding sites, which may stabilize interactions with enzymes or receptors .

- Salt Form: The hydrochloride salt of the target compound likely improves bioavailability compared to neutral analogues like the triazole-thione in , which relies on methanol for hydrogen-bond-mediated solubility .

Notes on Methodology and Limitations

- Crystallographic Analysis : The structural determination of such compounds often relies on X-ray crystallography using programs like SHELX (for refinement) and ORTEP (for graphical representation) . These tools are critical for confirming configurations (e.g., Z vs. E) and hydrogen-bonding networks.

- Data Gaps: Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence. Comparisons are based on structural extrapolation and known trends in triazole chemistry.

- Synthetic Routes: While describes condensation reactions for triazinoindole synthesis, the target compound may require hydrazone formation via hydrazine and ketone intermediates, followed by HCl salt preparation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.